An In-depth Technical Guide to Vanillin Acetate: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Vanillin Acetate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of vanillin acetate, a derivative of vanillin, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Chemical Structure and Identification
Vanillin acetate, also known as acetylvanillin or 4-acetoxy-3-methoxybenzaldehyde, is a phenyl acetate that is formally derived from the condensation of the phenolic hydroxyl group of vanillin with acetic acid.[1] Its chemical structure is characterized by a benzene ring substituted with an aldehyde, a methoxy group, and an acetate group.
Below is a diagram illustrating the chemical structure of vanillin acetate.
Caption: Chemical structure of vanillin acetate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (4-formyl-2-methoxyphenyl) acetate[1] |
| Synonyms | Vanillin acetate, Acetylvanillin, Acetovanillin, 4-Acetoxy-3-methoxybenzaldehyde[1][2] |
| CAS Number | 881-68-5[2][3] |
| Molecular Formula | C10H10O4[2][3][4] |
| Molecular Weight | 194.18 g/mol [1][4] |
| InChI | InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3[1][3] |
| InChIKey | PZSJOBKRSVRODF-UHFFFAOYSA-N[1][3] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)C=O)OC[1] |
Physicochemical Properties
Vanillin acetate is a beige to light brown crystalline powder.[4][5] It presents as colorless needles or plates with a mild, creamy, balsamic, and vanilla-like odor.[1][5]
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 77-79 °C | [1][4] |
| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg | [1] |
| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate. Very slightly soluble in water. | [4][5] |
| Appearance | Light brown crystalline powder, colorless needles or plates | [1][4] |
| Odor | Mild creamy, balsamic, vanilla odour | [1][5] |
| Taste | Sweet, vanilla, creamy, and powdery with a balsamic nuance at 40 ppm | [5] |
Synthesis of Vanillin Acetate
Vanillin acetate is commonly synthesized via the acetylation of vanillin.[6] Several methods have been reported, with the most common involving the reaction of vanillin with acetic anhydride.
General Experimental Protocol for Synthesis
The following protocol describes a general method for the preparation of vanillin acetate:
-
Dissolution: Dissolve vanillin (3.2 mmol) in dichloromethane (DCM) (5-6 mL).[7]
-
Addition of Reagents: Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.[7]
-
Reaction: Stir the mixture for 3-4 hours at room temperature.[7]
-
Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[7]
-
Work-up: Evaporate the DCM solvent and pour the resulting mixture onto crushed ice.[7]
-
Isolation: Filter the precipitate, rinse with water, and dry.[7]
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.[7]
An alternative method involves mixing p-vanillin with aqueous NaOH in a flask, adding ice, and then adding acetic anhydride dropwise while stirring for 15 minutes.[8] Purification can be achieved through suction filtration and recrystallization from ethanol.[8]
Below is a diagram illustrating the general workflow for the synthesis of vanillin acetate.
Caption: General workflow for the synthesis of vanillin acetate.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of vanillin acetate.
Table 3: Spectral Data Summary
| Technique | Key Observations |
| ¹H NMR | The acetylation of vanillin is confirmed by the resonance of methyl protons at approximately 2.29 ppm.[7] |
| ¹³C NMR | Spectra available for detailed structural elucidation.[9] |
| IR Spectroscopy | The presence of a carbonyl peak at around 1695 cm⁻¹ confirms the acetylation of vanillin.[7] Additional IR spectra (FTIR, ATR-IR, Vapor Phase) are available in various databases.[1][3] |
| Mass Spectrometry | Mass spectra (electron ionization) are available for molecular weight confirmation and fragmentation analysis.[3] |
Biological Activities and Signaling Pathways
While vanillin itself has been extensively studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, specific research on vanillin acetate is less abundant.[10][11] However, studies on vanillin derivatives provide insights into the potential pharmacological relevance of vanillin acetate.
Antimicrobial Activity
Vanillin is known to possess antimicrobial properties, with its inhibitory action being more effective against Gram-positive than Gram-negative bacteria.[7] The antimicrobial activity is dependent on the concentration, exposure time, and the target microorganism.[7] It is suggested that vanillin primarily affects the cytoplasmic membrane of bacteria.[7] While specific studies on the antimicrobial potency of vanillin acetate are limited, its structural similarity to vanillin suggests it may also exhibit such properties.
Anticancer Activity and Signaling Pathways
Research on vanillin derivatives has indicated potential anticancer activities. For instance, a derivative of vanillin has been shown to suppress the growth of HT29 human colorectal cancer cells through the inhibition of the Wnt/β-catenin signaling pathway.[12] The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Below is a simplified diagram of the Wnt/β-catenin signaling pathway that may be targeted by vanillin derivatives.
Caption: Simplified Wnt/β-catenin signaling pathway.
It is plausible that vanillin acetate could also modulate this or other signaling pathways, and further research is warranted to explore its specific biological effects and mechanisms of action.
Conclusion
Vanillin acetate is a readily synthesized derivative of vanillin with well-defined chemical and physical properties. While its biological activities have not been as extensively studied as its parent compound, the existing literature on vanillin and its derivatives suggests potential for antimicrobial and anticancer applications. This guide provides a foundational understanding of vanillin acetate, serving as a starting point for further research and development in various scientific disciplines.
References
- 1. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanillin Acetate 881-68-5 | TCI AMERICA [tcichemicals.com]
- 3. Vanillin, acetate [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. Vanillin acetate | 881-68-5 [chemicalbook.com]
- 6. Vanillin acetate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studylib.net [studylib.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli [mdpi.com]
- 12. researchgate.net [researchgate.net]
